1-(4-fluorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-fluorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H13FN4O3 and its molecular weight is 364.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.09716845 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound’s primary targets appear to be acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission . The compound may also interact with monoamine oxidase A/B (MAO A/B) and β-amyloid , which are associated with neurodegenerative disorders .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting AChE and BuChE . This leads to an increase in acetylcholine levels, which can enhance cognitive function. Additionally, the compound’s potential interaction with MAO A/B and β-amyloid suggests it may also influence monoaminergic pathways and amyloid metabolism .
Result of Action
The molecular and cellular effects of the compound’s action would likely include enhanced cholinergic transmission due to increased acetylcholine levels . This could potentially improve cognitive function, particularly in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-(2-oxochromen-6-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O3/c1-11-18(22-23-24(11)15-6-3-13(20)4-7-15)19(26)21-14-5-8-16-12(10-14)2-9-17(25)27-16/h2-10H,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFACDYRTPPEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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